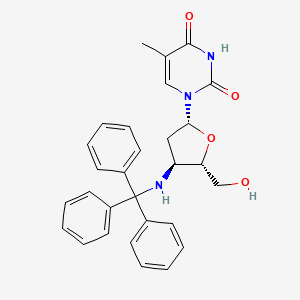
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- is a fluorinated derivative of uracil, a pyrimidine nucleobase found in RNA. The compound has the molecular formula C₈H₁₁FN₂O₂ and a molecular weight of 186.1835 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- typically involves the fluorination of uracil derivativesThis can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of 2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- often involves multi-step synthesis starting from readily available uracil. The process includes alkylation to introduce ethyl groups at the N-1 and N-3 positions, followed by selective fluorination at the C-5 position. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The fluorine atom at the C-5 position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted uracil derivatives, which can be further utilized in medicinal chemistry and other applications .
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid metabolism. This results in cytotoxicity and cell death. The compound inhibits thymidylate synthase , an enzyme crucial for DNA synthesis, thereby preventing cell proliferation . Additionally, it interferes with the processing of pre-rRNA into mature rRNA and disrupts post-transcriptional modifications of tRNAs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A widely used anticancer drug with a similar structure but lacks the ethyl groups at the N-1 and N-3 positions.
6-Substituted Uracil Derivatives: Compounds with various substituents at the C-6 position, used in antiviral and anticancer research.
Uniqueness
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups at the N-1 and N-3 positions, along with the fluorine atom at the C-5 position, enhances its stability and efficacy as a potential therapeutic agent .
Eigenschaften
CAS-Nummer |
80115-67-9 |
|---|---|
Molekularformel |
C8H11FN2O2 |
Molekulargewicht |
186.18 g/mol |
IUPAC-Name |
1,3-diethyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
OBQZGHRMWAUWPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)N(C1=O)CC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide](/img/structure/B8514151.png)



![2-methyl-5-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8514175.png)
![3-[N-(3-phenylpropyl)-N-methyl-amino]-1-hydroxy-propane-1,1-diphosphonic acid](/img/structure/B8514180.png)



![1-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B8514216.png)




